N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide
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Overview
Description
N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a methoxyphenyl group, and a benzodioxine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with 4-amino-3-methoxybenzoic acid to form the corresponding amide. This intermediate is further reacted with thiocarbamoyl chloride to introduce the carbamothioyl group. Finally, the benzodioxine ring is formed through a cyclization reaction under specific conditions, such as elevated temperatures and the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(furan-2-ylcarbonyl)amino]benzyl}furan-2-carboxamide: Shares the furan-2-ylcarbonyl and amino groups but lacks the methoxyphenyl and benzodioxine rings.
N-{4-[(furan-2-ylcarbonyl)amino]benzyl}thiourea: Contains the furan-2-ylcarbonyl and amino groups with a thiourea moiety instead of the benzodioxine ring
Uniqueness
N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O6S |
---|---|
Molecular Weight |
453.5g/mol |
IUPAC Name |
N-[[4-(furan-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H19N3O6S/c1-28-18-12-14(5-6-15(18)24-21(27)17-3-2-8-29-17)23-22(32)25-20(26)13-4-7-16-19(11-13)31-10-9-30-16/h2-8,11-12H,9-10H2,1H3,(H,24,27)(H2,23,25,26,32) |
InChI Key |
INFFIHGMRQCFRZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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